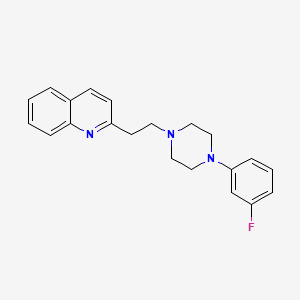
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- typically involves the cyclization of appropriate precursors. . This reaction is effective for synthesizing 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while substitution reactions may introduce various functional groups into the quinoline ring.
Scientific Research Applications
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its ability to bind to biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes, such as DNA replication and protein synthesis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds are known for their broad-spectrum antibacterial activity and are widely used in medicine.
Isoquinolines: These compounds have similar structures but differ in their biological activities and applications.
Uniqueness
Quinoline, 2-(2-(4-(3-fluorophenyl)-1-piperazinyl)ethyl)- is unique due to its specific fluorine substitution, which enhances its biological activity and provides unique properties compared to other quinoline derivatives. Its ability to interact with a wide range of biological targets makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
57962-06-8 |
|---|---|
Molecular Formula |
C21H22FN3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[2-[4-(3-fluorophenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C21H22FN3/c22-18-5-3-6-20(16-18)25-14-12-24(13-15-25)11-10-19-9-8-17-4-1-2-7-21(17)23-19/h1-9,16H,10-15H2 |
InChI Key |
HMLRXOSXAWCMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


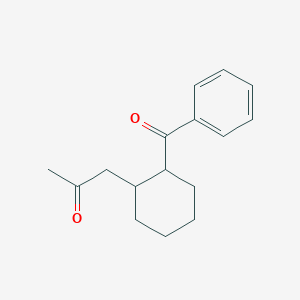

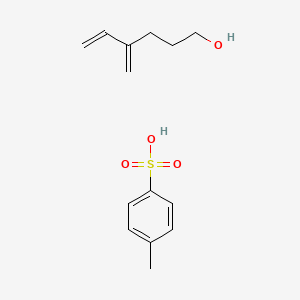

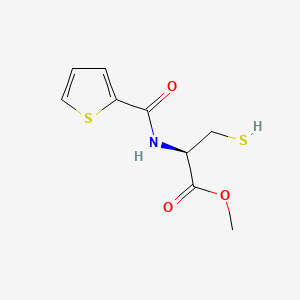
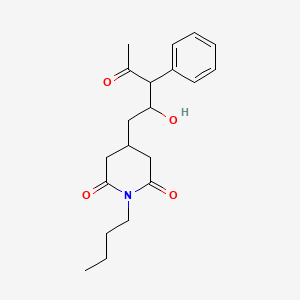
![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)
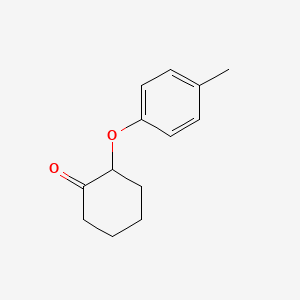
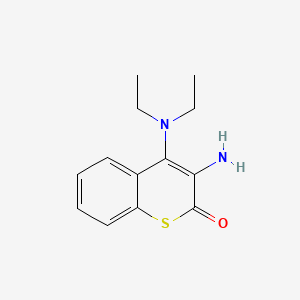

![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)

